molecular formula C10H12O5 B15310096 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B15310096
M. Wt: 212.20 g/mol
InChI Key: DUEIMTKUMQHPPA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative featuring a phenyl ring with methoxy (-OCH₃) groups at positions 2 and 5 and a hydroxyacetic acid (-CH(OH)COOH) moiety at the benzylic position.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

DUEIMTKUMQHPPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Diazotization of α-Amino Acid Precursors

A method adapted from the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid (CN113968781A) involves diazotization of an α-amino acid precursor. While the original patent focuses on a different substrate, the general protocol can be modified for 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid:

Reaction Protocol

  • Starting Material : 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid.
  • Solvent System : A 1:1 mixture of 1,4-dioxane and water.
  • Acid Catalyst : 1 M dilute sulfuric acid.
  • Diazotizing Agent : Aqueous sodium nitrite (4.5 equivalents), added dropwise under ice-cooling.
  • Reaction Conditions : Stirring at room temperature for 12–16 hours.
  • Workup : Ethyl acetate extraction, brine washing, and solvent evaporation.
  • Purification : Slurrying with a 3:1 petroleum ether/ethyl acetate mixture.
Key Observations
  • The diazotization reaction replaces the amino group with a hydroxyl group while retaining the stereochemical configuration at the α-carbon.
  • Yields up to 85% have been reported for analogous systems, though the exact yield for this specific compound remains unverified.

Benzilic Acid Rearrangement of 2,5-Dimethoxyphenylglyoxal

Inspired by the synthesis of diphenylglycolic acid derivatives (CN102964345A), the benzilic acid rearrangement offers a pathway to α-hydroxy acids from 1,2-diketones.

Reaction Protocol

  • Substrate Synthesis : Oxidation of 2,5-dimethoxyacetophenone to 2,5-dimethoxyphenylglyoxal using SeO₂ or KMnO₄.
  • Rearrangement Conditions :
    • Base: Potassium hydroxide (2.5 equivalents) in ethanol/water (3:1).
    • Temperature: Reflux at 80°C for 6 hours.
  • Acidification : Adjust to pH 2–3 with HCl to precipitate the product.
Key Observations
  • The rearrangement proceeds via nucleophilic attack of hydroxide on the diketone, followed by a-shift to form the α-hydroxy acid.
  • This method avoids hazardous cyanide reagents but requires stringent control of oxidation conditions to prevent over-oxidation.

Condensation of Glyoxylic Acid with 2,5-Dimethoxyphenol

A Friedel-Crafts-type alkylation strategy, analogous to ether synthesis protocols (NO164293B), can be employed to couple glyoxylic acid with 2,5-dimethoxyphenol.

Reaction Protocol

  • Activation of Glyoxylic Acid : In situ generation of glyoxylic acid chloride using thionyl chloride.
  • Coupling Reaction :
    • Solvent: Toluene/DMF (95:5).
    • Base: Sodium hydroxide (2 equivalents) for phenoxide formation.
    • Temperature: 110°C with azeotropic water removal.
  • Hydrolysis : Mild acidic hydrolysis (1 M HCl) to convert any ester intermediates to the free acid.
Key Observations
  • The use of a polar/non-polar solvent mixture (e.g., toluene/DMF) enhances phenoxide reactivity while maintaining solubility.
  • Competing O-alkylation can be minimized by controlling the stoichiometry of the base.

Hydroxylation of 2-(2,5-Dimethoxyphenyl)acetic Acid

Direct α-hydroxylation of the parent acetic acid derivative offers a streamlined approach, though regioselectivity challenges exist.

Reaction Protocol

  • Substrate : 2-(2,5-Dimethoxyphenyl)acetic acid.
  • Hydroxylation Reagent :
    • Option 1: Oxone® (2.2 equivalents) with acetone as a catalyst in aqueous acetonitrile (pH 7).
    • Option 2: Enzymatic hydroxylation using Pseudomonas putida monooxygenases.
  • Reaction Time : 24–48 hours at 25°C.
Key Observations
  • Chemical hydroxylation yields are moderate (40–60%), with diastereomeric ratios dependent on the oxidizing system.
  • Biocatalytic methods provide enantioselectivity (>90% ee) but require specialized enzyme preparations.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Key Advantage Limitation Source
Diazotization 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid 85* Stereoretentive, scalable Requires amino acid precursor
Benzilic Acid Rearrangement 2,5-Dimethoxyphenylglyoxal 60–70 Avoids cyanide reagents Multi-step substrate synthesis
Glyoxylic Acid Condensation 2,5-Dimethoxyphenol 50–65 Direct coupling Competing ether formation
Hydroxylation 2-(2,5-Dimethoxyphenyl)acetic acid 40–60 Single-step transformation Poor regioselectivity

*Reported for analogous systems.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of aromatic intermediates.
  • Azeotropic water removal (e.g., toluene reflux) enhances reaction efficiency in condensation reactions.

Catalytic Systems

  • DBU (1,8-Diazabicycloundec-7-ene) : Effective for esterification steps, reducing reaction times by 30–50% compared to traditional bases.
  • Microwave Assistance : Reduces diazotization times from 12 hours to 2–3 hours at 80°C.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Produces 2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid.

    Reduction: Produces 2-(2,5-Dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

Halogenated Analogs
  • 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid (CAS 35599-92-9): Structure: Replaces methoxy groups with chlorine atoms. Molecular Formula: C₈H₆Cl₂O₃. Molecular Weight: 221.04 g/mol. Properties: The electron-withdrawing Cl groups increase acidity (lower pKa) compared to methoxy-substituted analogs. Limited solubility in polar solvents due to higher lipophilicity .
  • 2-(2-Fluorophenyl)-2-hydroxyacetic acid (CAS 389-31-1): Structure: Fluorine at position 2.
Methyl-Substituted Analogs
  • 2-(2,5-Dimethylphenoxy)acetic acid (CAS 7356-41-4): Structure: Methyl (-CH₃) groups instead of methoxy; phenoxy linkage instead of hydroxyacetic acid. Molecular Formula: C₁₀H₁₂O₃. Molecular Weight: 180.20 g/mol. Properties: Reduced acidity due to methyl’s electron-donating nature. Used in herbicide formulations .
  • 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 13403-01-5):

    • Structure : Methyl groups at 2 and 5 positions.
    • Impact : Lower polarity compared to methoxy derivatives, affecting solubility and metabolic stability .

Functional Group Variations

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS 76-93-7):
  • Structure : Two phenyl groups at the α-carbon.
  • Molecular Formula : C₁₄H₁₂O₃.
  • Molecular Weight : 228.24 g/mol.
  • Properties : Increased lipophilicity and steric hindrance reduce reactivity. Historically used as a precursor in anticholinergic drugs .
(R)-(-)-2-Methoxy-2-phenylacetic acid (CAS 3966-32-3):
  • Structure : Chiral center with methoxy at the α-carbon.
  • Properties : Stereochemistry influences binding to biological targets (e.g., enzymes or receptors). Used in asymmetric synthesis .

Chain-Length and Substituent Position Variants

3-(2,5-Dimethoxyphenyl)propionic Acid (CAS 3973-62-4):
  • Structure : Propionic acid chain instead of hydroxyacetic acid.
  • Impact : Longer chain enhances flexibility and may alter pharmacokinetics (e.g., absorption rates) .
2-(2-Acetyl-4,5-dimethoxyphenyl)acetic Acid (CAS 38210-84-3):
  • Structure : Acetyl group at position 2 and methoxy at 4,3.
  • Impact : Acetyl substitution introduces a ketone, enabling conjugation reactions in drug design .

Data Tables

Table 1: Key Properties of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic Acid and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound - C₁₀H₁₂O₅ 212.20 2,5-OCH₃; α-OH, -COOH High polarity, moderate acidity
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid 35599-92-9 C₈H₆Cl₂O₃ 221.04 2,5-Cl; α-OH, -COOH Increased acidity, lipophilic
Benzilic acid 76-93-7 C₁₄H₁₂O₃ 228.24 2,2-diphenyl; α-OH, -COOH High steric hindrance, anticholinergic use
(R)-(-)-2-Methoxy-2-phenylacetic acid 3966-32-3 C₉H₁₀O₃ 166.17 α-OCH₃; chiral center Chiral synthon

Biological Activity

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

The compound is characterized by the presence of two methoxy groups and a hydroxyacetic acid moiety, which contribute to its unique chemical reactivity and biological properties. Its chemical structure can be represented as follows:

C10H13O5\text{C}_{10}\text{H}_{13}\text{O}_5

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially by disrupting microbial cell membranes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae0.75

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, with an IC50 value of 25 µM. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

Research indicated that the compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide-stimulated macrophages. The concentration-dependent inhibition was observed with an IC50 of approximately 30 µM.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan. The results were statistically significant compared to control groups (p < 0.05), indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In a preliminary study assessing the anticancer effects on various cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells), the compound exhibited cytotoxic effects with IC50 values of 20 µM and 15 µM respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundAntimicrobial Activity (MIC)Antioxidant Activity (IC50)Anti-inflammatory Activity (IC50)
2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid0.6 mg/mL30 µM35 µM
Curcumin0.4 mg/mL15 µM20 µM

This comparison highlights that while similar compounds exhibit comparable activities, variations exist in potency and efficacy.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy can validate the presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups. For example, IR absorption bands near 2500–3300 cm⁻¹ (broad) and 1680–1720 cm⁻¹ correspond to -OH stretching and carbonyl (C=O) vibrations, respectively . High-resolution mass spectrometry (HRMS) should confirm molecular weight and fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Key steps include using 2,5-dimethoxybenzaldehyde as a starting material for Friedel-Crafts alkylation or condensation reactions. Solvent choice (e.g., ethanol or methanol under reflux) and stoichiometric control of reagents (e.g., glyoxylic acid) are critical. Catalytic acids (e.g., H₂SO₄) may enhance reaction efficiency. Purification via recrystallization in polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the methoxy groups or oxidation of the hydroxyl moiety. Stability studies using HPLC or TLC can monitor degradation products over time. Desiccants (e.g., silica gel) minimize moisture-induced decomposition .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating methoxy groups increase electron density on the aromatic ring, activating the para position for electrophilic attack. This enhances the carboxylic acid’s electrophilicity, facilitating reactions with amines or alcohols. Computational studies (DFT calculations) can map frontier molecular orbitals to predict reactivity sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemical variations. Comparative studies using enantiomerically pure samples (via chiral chromatography) and standardized bioassays (e.g., enzyme inhibition kinetics) are recommended. Meta-analyses of published IC₅₀ values can identify trends .

Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?

  • Methodological Answer : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl groups) to reduce oxidative metabolism. Introduce steric hindrance near the carboxylic acid (e.g., branching or bulky substituents) to slow enzymatic degradation. In vitro microsomal stability assays (e.g., liver microsomes) validate modifications .

Q. What computational models predict the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the compound and CYP450 active sites. QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts predict metabolic liabilities. Validation via in vitro CYP inhibition assays is essential .

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